![molecular formula C14H12BrNO2 B6332752 N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide CAS No. 1016727-17-5](/img/structure/B6332752.png)
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide
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Overview
Description
“N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide” is a compound that contains a benzamide group (a benzene ring attached to a CONH2 group), a bromine atom attached to the benzene ring, and a hydroxy (OH) group and a methyl (CH3) group attached to the benzamide’s benzene ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzamides are typically synthesized by reacting a benzoyl chloride with an amine . The bromine atom and the hydroxy and methyl groups could be added to the benzene ring in subsequent steps using appropriate reagents .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring core with the various functional groups (bromine, hydroxy, methyl, and amide) attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzamides, including those substituted with other functional groups, can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the carbonyl group or at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature and position of its functional groups. For example, the presence of the polar amide and hydroxy groups could enhance its solubility in polar solvents .Scientific Research Applications
- In a study published in the IEEE Xplore, novel derivatives of 2-hydroxy-benzanilide, including those derived from N-(2-bromophenyl)-2-hydroxy-benzamide, were synthesized . These compounds demonstrated antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. The potential of N-(2-bromophenyl)-2-hydroxy-benzamide as an antioxidant warrants further investigation.
- The synthesis of polar functionalized cyclic olefin copolymers (COCs) has been a recent research hotspot. N-(2-bromophenyl)-2-hydroxy-benzamide could serve as a monomer in the copolymerization process, leading to the creation of COCs with specific properties . These polymers find applications in materials science, microfluidics, and optical devices.
- Computational analyses have explored the properties of N-(2-bromophenyl)-2-hydroxy-benzamide and related compounds. For instance, a study investigated four nicotinamide derivatives, including N-(2-bromophenyl)-2-chloronicotinamide, both computationally and experimentally . Such investigations provide insights into the compound’s behavior, stability, and potential applications.
Antioxidant Properties
Cyclic Olefin Copolymers (COCs)
Computational and Experimental Studies
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been involved in palladium-catalyzed heck/suzuki cascade reactions . In these reactions, the compound interacts with its targets, leading to changes in the molecular structure .
Biochemical Pathways
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have been shown to result in the formation of new carbon-carbon bonds through palladium-catalyzed reactions .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNLKAWOORDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide |
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